![molecular formula C9H16N2S B3012760 N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea CAS No. 681253-82-7](/img/structure/B3012760.png)

N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea

カタログ番号 B3012760

CAS番号:

681253-82-7

分子量: 184.3

InChIキー: RCPRDNHLNDSTGX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

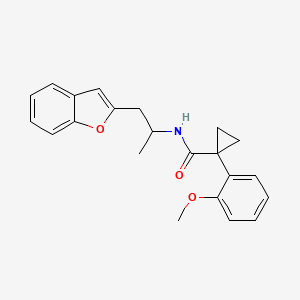

N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as BMTU and is a thiourea derivative that has been synthesized through various methods.

科学的研究の応用

Molecular Structure and Self-Assembly

- Molecular Structure and Self-Assembly : N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea and related compounds exhibit distinct molecular structures and self-assembly behaviors. The study by Mendyk et al. (2011) explored the self-assembly of amides of endo-3-(3-methylthio-1H-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. They found that the molecular structure of these compounds is influenced by the N-amide substituents, leading to different patterns of intermolecular association (Mendyk et al., 2011).

Biological Activity

- Biological Activity : The biological activity of this compound derivatives has been a focus of research. Pachuta-Stec et al. (2012) synthesized and screened N-substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid for microbiological and pharmacological activities (Pachuta-Stec et al., 2012).

Chemical Synthesis and Transformations

- Synthesis and Transformations : The compound and its derivatives have been used in various chemical synthesis and transformation studies. For example, Kas’yan et al. (2009) investigated the reaction of N-(2,3-epoxypropyl)arenesulfonamides with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine, leading to the formation of amino alcohols with a norbornene fragment and sulfonamide group (Kas’yan et al., 2009).

Biocidal Applications

- Biocidal Applications : The derivatives of this compound have been explored for their biocidal properties. Shatirova et al. (2019) synthesized a series of propargylamine derivatives based on bicyclo[2.2.1]hept-5-ene-2-yl-methylamine, showing bactericidal activity against sulfate-reducing bacteria (Shatirova et al., 2019).

Polymerization and Material Synthesis

- Polymerization and Material Synthesis : The compound has also been used in the synthesis of polymers and materials. Reinmuth et al. (1996) discussed the use of (η3-allyl)palladium(II) catalysts for the addition polymerization of norbornene derivatives with functional groups, demonstrating the potential of these compounds in creating polymers with specific properties (Reinmuth et al., 1996).

特性

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-10-9(12)11-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPRDNHLNDSTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1CC2CCC1C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)

![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)

![(Z)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B3012689.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide](/img/structure/B3012690.png)

![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)